6-Chloro-4-morpholinopicolinic acid
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Overview
Description
6-Chloro-4-morpholinopicolinic acid is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O₃. It is a derivative of picolinic acid, featuring a chlorine atom at the 6th position and a morpholine ring at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-morpholinopicolinic acid typically involves the chlorination of 4-morpholinopicolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-morpholinopicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted picolinic acid derivatives.
Scientific Research Applications
6-Chloro-4-morpholinopicolinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-Chloro-4-morpholinopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the chlorine and morpholine substituents.
6-Chloropicolinic Acid: Similar to 6-Chloro-4-morpholinopicolinic acid but without the morpholine ring.
4-Morpholinopicolinic Acid: Lacks the chlorine atom at the 6th position
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2O3 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
6-chloro-4-morpholin-4-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-6-7(5-8(12-9)10(14)15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
InChI Key |
HJGVMGZLILXQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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